molecular formula C21H21NO4 B2926013 1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-73-6

1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2926013
CAS No.: 877810-73-6
M. Wt: 351.402
InChI Key: GAOUZTIQXQJQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-(3-Methoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a spirocyclic compound characterized by a unique structure where a chroman ring is fused to a piperidine ring through a spiro carbon atom. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(3-Methoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves the condensation of 3-methoxybenzoyl chloride with spiro[chroman-2,4’-piperidin]-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1’-(3-Methoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the benzoyl or chroman rings .

Scientific Research Applications

1’-(3-Methoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1’-(3-Methoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[cyclopropane-1,1′-indoles]
  • Spiro[benzo[g]indole-2,1′-isobenzofuran]
  • Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline]

Uniqueness

1’-(3-Methoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability. These properties make it a valuable compound in drug discovery and development.

Properties

IUPAC Name

1'-(3-methoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-16-6-4-5-15(13-16)20(24)22-11-9-21(10-12-22)14-18(23)17-7-2-3-8-19(17)26-21/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOUZTIQXQJQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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